molecular formula C22H22ClN5O2 B2527994 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251704-57-0

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No. B2527994
CAS RN: 1251704-57-0
M. Wt: 423.9
InChI Key: BWJXSNNRAAMLLX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a triazole ring, a piperidine ring, and a benzamide moiety . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . These may involve the formation of the triazole ring via a click reaction, the formation of the piperidine ring via a cyclization reaction, and the attachment of the benzamide group via an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. The triazole ring, piperidine ring, and benzamide moiety would all contribute to the overall three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the triazole ring, the piperidine ring, and the benzamide moiety. These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. Researchers have investigated its effects against tobacco mosaic virus (TMV) . The compound demonstrated certain anti-TMV activity, which could be valuable in plant protection and agriculture.

Antifungal Properties

Sulfonamide derivatives, including this compound, have been associated with antifungal activity . Investigating its efficacy against specific fungal strains could provide insights for developing novel antifungal agents.

Herbicidal Applications

Certain sulfonamide derivatives have shown herbicidal properties . Although further studies are needed, exploring the effects of this compound on weed control and crop protection could be beneficial.

Anticonvulsant Potential

Other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating whether this compound exhibits similar effects could contribute to the development of antiepileptic drugs.

Antibacterial Activity

While not directly studied for antibacterial effects, related 1,3,4-thiadiazoles have demonstrated antibacterial properties . Researchers could explore this compound’s potential in combating bacterial infections.

Tumor Cell Growth Inhibition

In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating the effects of our compound on specific tumor cell lines could be promising.

Synthesis of New Mannich Bases

Combining this compound with different piperazine derivatives could lead to the synthesis of new Mannich bases . These compounds may have diverse biological activities and could be explored further.

Piperazine Synthesis

Considering the presence of a piperidine moiety in this compound, it’s worth exploring its potential in piperazine synthesis . Piperazines have applications in medicinal chemistry and drug development.

properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJXSNNRAAMLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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